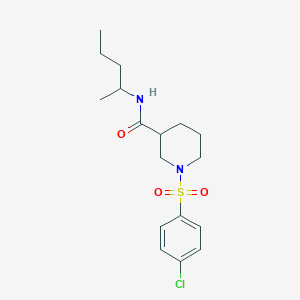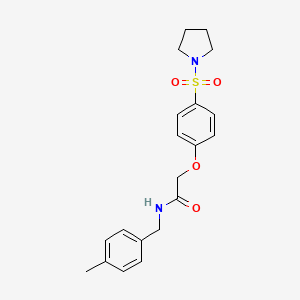
N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as PPOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPOB is a member of the oxadiazole family, which is known for its diverse pharmacological activities.
Mechanism of Action
The exact mechanism of action of N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but studies suggest that it may act through multiple pathways. In cancer cells, N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the activity of several enzymes involved in cell proliferation and survival, including AKT and mTOR. N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy homeostasis. In diabetes research, N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have several biochemical and physiological effects in cells and animal models. In cancer cells, N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to induce apoptosis and cell cycle arrest, leading to decreased cell proliferation and tumor growth. N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. In diabetes research, N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to improve insulin sensitivity and glucose uptake in cells, leading to improved glucose metabolism. Additionally, N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, which may be attributed to its ability to reduce inflammation and oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its diverse pharmacological activities, which make it a promising candidate for therapeutic applications in various diseases. Additionally, N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have low toxicity and good bioavailability, making it a safe and effective drug candidate. However, one of the limitations of using N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its complex synthesis process, which may limit its availability and increase its cost.
Future Directions
There are several future directions for N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide research, including investigating its potential therapeutic applications in other diseases, such as cardiovascular diseases and inflammatory disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide and its downstream signaling pathways. Furthermore, developing more efficient and cost-effective synthesis methods for N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide may increase its availability and facilitate its use in clinical trials.
Synthesis Methods
N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can be synthesized through a multistep process involving the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with N-phenylbutanamide in the presence of a coupling agent. The resulting product is then purified through recrystallization to obtain N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in its pure form.
Scientific Research Applications
N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been investigated for its anti-diabetic properties, with studies showing that it can improve insulin sensitivity and glucose uptake in cells. Additionally, N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
properties
IUPAC Name |
N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c22-16(19-15-10-5-2-6-11-15)12-7-13-17-20-18(21-23-17)14-8-3-1-4-9-14/h1-6,8-11H,7,12-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFALQAQYAZHGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[1-(2,5-dichlorobenzenesulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7711698.png)


![2-(4-chlorophenoxy)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7711721.png)





![4-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711777.png)
